(Z)-ethyl 2-(2-((1-ethyl-1H-pyrazole-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-[2-(1-ethylpyrazole-3-carbonyl)imino-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O5S2/c1-4-21-9-8-13(20-21)17(24)19-18-22(11-16(23)27-5-2)14-7-6-12(29(3,25)26)10-15(14)28-18/h6-10H,4-5,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEJRAZIFSUXSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)CC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-(2-((1-ethyl-1H-pyrazole-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with significant potential in medicinal chemistry. Its structural characteristics suggest a variety of biological activities, particularly in the fields of anti-inflammatory and antimicrobial research.
Chemical Structure and Properties
The compound is characterized by its unique molecular formula and a molecular weight of approximately 386.47 g/mol. The presence of functional groups such as pyrazole and thiazole contributes to its biological activity.
Biological Activity Overview
Research indicates that compounds containing pyrazole and thiazole moieties exhibit a wide range of biological activities, including:
- Anti-inflammatory Activity : Pyrazole derivatives have been extensively studied for their ability to inhibit cyclooxygenase enzymes (COX), which are key mediators in inflammatory processes. For example, compounds similar to (Z)-ethyl 2-(2-((1-ethyl-1H-pyrazole-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate have shown promising results in reducing inflammation in various animal models .
- Antimicrobial Activity : Several studies have demonstrated that pyrazole derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds indicate significant efficacy, with some derivatives showing activity comparable to standard antibiotics like ampicillin .
Anti-inflammatory Studies
A recent study focused on the synthesis and evaluation of new pyrazole derivatives indicated that certain compounds exhibited strong COX-II inhibition, with IC50 values as low as 0.52 μM, highlighting their potential as anti-inflammatory agents . This suggests that (Z)-ethyl 2-(2-((1-ethyl-1H-pyrazole-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate may similarly inhibit COX enzymes effectively.
Antimicrobial Studies
Another investigation assessed the antimicrobial activity of various pyrazole derivatives against common pathogens. The results showed that several compounds had MIC values in the low micromolar range against bacteria such as Staphylococcus aureus and Escherichia coli, indicating robust antimicrobial properties . This positions (Z)-ethyl 2-(2-((1-ethyl-1H-pyrazole-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate as a candidate for further antimicrobial research.
Case Studies
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including those related to the target compound, as anticancer agents. Pyrazole-based compounds have been shown to exhibit significant activity against various cancer cell lines. For instance, compounds bearing pyrazole moieties have demonstrated efficacy against human cancer cell lines such as MCF-7 (breast cancer), HepG-2 (liver cancer), and HCT-116 (colon cancer) .
Table 1: Anticancer Activity of Pyrazole Derivatives
Mechanism of Action
The mechanisms by which these compounds exert their anticancer effects often involve the inhibition of key signaling pathways associated with cell proliferation and survival. The presence of the pyrazole ring enhances the interaction with biological targets, potentially leading to apoptosis in cancer cells .
Antimicrobial Properties
Pyrazole derivatives have also been investigated for their antimicrobial properties. Compounds similar to (Z)-ethyl 2-(2-((1-ethyl-1H-pyrazole-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate have shown promise against various bacterial strains, indicating their potential use in developing new antibiotics .
Table 2: Antimicrobial Activity of Pyrazole Derivatives
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole-containing compounds are another area of interest. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them candidates for treating inflammatory diseases .
Case Studies
Several case studies illustrate the effectiveness of pyrazole derivatives in clinical settings:
Case Study 1: Anticancer Efficacy
In a study involving a novel pyrazole derivative, patients with advanced liver cancer showed a significant reduction in tumor size after treatment with the compound over a period of three months. The study reported an overall response rate of 60%, with manageable side effects .
Case Study 2: Antimicrobial Trials
A clinical trial assessing the efficacy of a pyrazole derivative against methicillin-resistant Staphylococcus aureus (MRSA) indicated that the compound reduced bacterial load in infected patients when administered alongside standard antibiotic therapy, enhancing treatment outcomes .
Comparison with Similar Compounds
Structural and Functional Group Analogues
Table 1: Key Structural Features and Bioactivity Comparisons
Key Observations
- Antibacterial Activity : The target compound’s methylsulfonyl group mirrors that of Compound 4 from A. hemibaphasubsp.javanica, which demonstrated 80.5% inhibition of H. pylori at 100 µM . This suggests sulfonyl groups may enhance antibacterial potency.
- Chirality and Specificity : The Z-configuration in the target compound parallels Pasteur’s work on tartaric acid, where stereochemistry dictated biological activity . This configuration may optimize binding to microbial targets.
- Natural vs. Synthetic Origins : Unlike sulforaphane (a natural isothiocyanate with joint-protective effects ), the target compound is synthetic, allowing precise functional group tuning for enhanced stability or activity.
Pharmacokinetic and Mechanistic Insights
- Solubility and Delivery : The ester group in the target compound may improve cell membrane permeability compared to purely polar analogs like tartaric acid. This is critical for intracellular antibiotic action, as seen in quercetin derivatives .
- Mechanistic Parallels : Compound 4’s H. pylori inhibition involves disrupting membrane integrity . The target compound’s benzo[d]thiazole core, common in protease inhibitors, may similarly interfere with microbial enzymes.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare (Z)-ethyl 2-(2-((1-ethyl-1H-pyrazole-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation of substituted benzothiazole precursors with pyrazole-carbonyl derivatives. For example, the Vilsmeier-Haack reagent (DMF/POCl₃) has been used to introduce formyl groups in related benzothiazole systems, followed by imine formation via Schiff base reactions . Column chromatography (e.g., silica gel) is critical for purification, as highlighted in protocols for structurally analogous compounds .
Q. How is the Z-configuration of the imino group confirmed in this compound?
- Methodological Answer : The Z-configuration is confirmed via X-ray crystallography, which provides unambiguous spatial resolution of substituents around the imino bond. For instance, crystallographic analysis of similar benzothiazole derivatives revealed dihedral angles between aromatic rings (e.g., 6.51°–34.02°), supporting stereochemical assignments . Alternatively, NOESY NMR can detect spatial proximity of protons across the imino bond to infer configuration.
Q. What analytical techniques are used to characterize the benzo[d]thiazole core?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and elemental analysis confirm molecular composition. FTIR identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹). HPLC ensures purity (>97%), as emphasized in protocols for structurally related thiazole derivatives . X-ray diffraction further resolves bond lengths and angles, critical for structural validation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during the cyclocondensation step?
- Methodological Answer : Optimization involves varying temperature (e.g., 60–65°C for 2.5 hours), solvent polarity (e.g., 1,4-dioxane), and stoichiometric ratios of reagents. For example, triethylamine is used as a base to deprotonate intermediates in analogous thiophene syntheses . Controlled copolymerization techniques, such as those for polycationic dye-fixatives, may inspire strategies to reduce by-products .
Q. How can contradictions in reported biological activity data (e.g., antiviral vs. antitumor efficacy) be resolved?
- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, incubation times) or compound purity. Standardized protocols, such as NIH/WHO-recommended cytotoxicity assays, should be adopted. Comparative studies using purified isomers (Z vs. E) are essential, as stereochemistry significantly impacts bioactivity . Meta-analyses of structure-activity relationships (SARs) for benzothiazole derivatives can contextualize conflicting results .
Q. What computational methods predict the compound’s reactivity in biological systems?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (e.g., AutoDock Vina) models interactions with target proteins (e.g., HIV-1 protease), leveraging crystallographic data from related benzothiazole inhibitors . MD simulations assess binding stability under physiological conditions.
Q. How does the methylsulfonyl group influence the compound’s metabolic stability?
- Methodological Answer : The methylsulfonyl moiety enhances metabolic stability by resisting oxidative degradation. In vitro assays using liver microsomes (e.g., human CYP450 isoforms) quantify half-life. Comparative studies with des-methylsulfonyl analogs can isolate the group’s contribution to pharmacokinetics . LC-MS/MS tracks metabolite formation, as demonstrated in fluorinated benzothiazole research .
Q. What strategies mitigate crystallization challenges during scale-up synthesis?
- Methodological Answer : Solvent screening (e.g., ethanol/water mixtures) and seeding with pre-characterized crystals improve reproducibility. For structurally complex analogs, slow evaporation or cooling crystallization (ΔT = 0.1°C/min) enhances crystal quality . Polymorph characterization via PXRD ensures batch consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
